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molecular formula C13H9BrF3N3O B8736713 1-(5-Bromopyridin-2-yl)-3-(3-(trifluoromethyl)phenyl)urea

1-(5-Bromopyridin-2-yl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B8736713
M. Wt: 360.13 g/mol
InChI Key: SLKWMWNLTYFQDT-UHFFFAOYSA-N
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Patent
US07666879B2

Procedure details

To a solution of 5-bromopyridin-2-yl amine (1.190 g, 6.88 mmol, 1.0 eq.) in THF (20 mL), add 3-trifluoromethylphenyl isocyanate (0.96 mL, 6.88 mmol, 1.0 eq.) in a drop-wise manner at room temperature. Stir the reaction mixture at room temperature for 30 minutes. Filter the solid and wash with MeOH (2×10 mL). Dry the solid to afford 1.81 g (5.0 mmol, 73%) of the title compound. MS (ES), m/z 360, 362 (M+1).
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[F:9][C:10]([F:21])([F:20])[C:11]1[CH:12]=[C:13]([N:17]=[C:18]=[O:19])[CH:14]=[CH:15][CH:16]=1>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:18]([NH:17][C:13]2[CH:14]=[CH:15][CH:16]=[C:11]([C:10]([F:9])([F:20])[F:21])[CH:12]=2)=[O:19])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)N
Name
Quantity
0.96 mL
Type
reactant
Smiles
FC(C=1C=C(C=CC1)N=C=O)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the reaction mixture at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the solid
WASH
Type
WASH
Details
wash with MeOH (2×10 mL)
CUSTOM
Type
CUSTOM
Details
Dry the solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=CC(=NC1)NC(=O)NC1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5 mmol
AMOUNT: MASS 1.81 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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